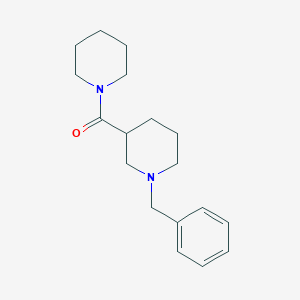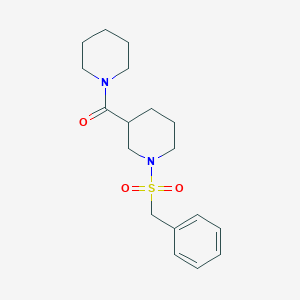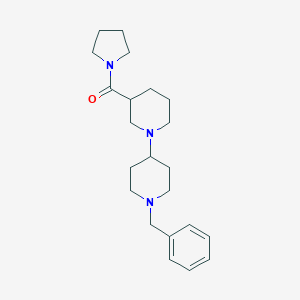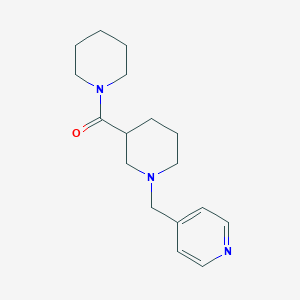![molecular formula C20H25N3O2 B247417 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine (FPPP) is a chemical compound that has been widely studied for its potential pharmacological properties. FPPP is a piperazine derivative that has been shown to have a variety of effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. This compound has been shown to increase dopamine release in the striatum, which is a brain region involved in the regulation of movement and reward. This compound has also been shown to increase serotonin release in the prefrontal cortex, which is a brain region involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is consistent with its potential use as a research tool in the field of neuroscience. This compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine as a research tool is its high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. This makes it a useful tool for studying the role of dopamine in these processes. One limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine. One area of interest is the potential therapeutic use of this compound in the treatment of neurological and psychiatric disorders. This compound has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia. Another area of interest is the development of new this compound derivatives with improved pharmacological properties. These derivatives may have increased selectivity for specific receptors or decreased toxicity. Overall, this compound is a promising compound for further research in the field of neuroscience.
Synthesemethoden
The synthesis of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting this compound product can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. This compound has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Eigenschaften
Molekularformel |
C20H25N3O2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
furan-2-yl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H25N3O2/c24-20(19-7-4-16-25-19)23-10-8-18(9-11-23)22-14-12-21(13-15-22)17-5-2-1-3-6-17/h1-7,16,18H,8-15H2 |
InChI-Schlüssel |
SWJPXUHCJSLGLT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Löslichkeit |
43.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)


![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
